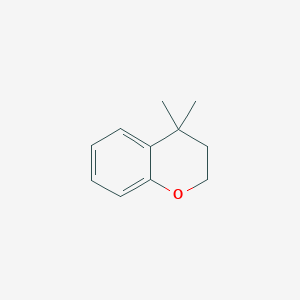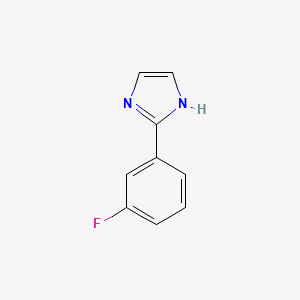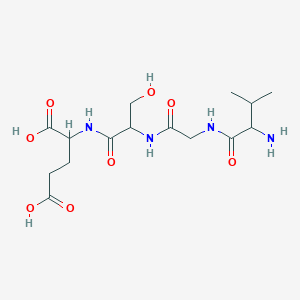
缬氨酸-甘氨酸-丝氨酸-谷氨酸
描述
Val-gly-ser-glu is a tetrapeptide composed of the amino acids valine, glycine, serine, and glutamic acid. This peptide is known for its role in enhancing the flavor profile of foods, particularly in the context of kokumi substances, which are known to enhance the richness, mouthfulness, and lingering taste of foods .
科学研究应用
Val-gly-ser-glu has several scientific research applications, including:
Chemistry: Used as a model peptide in studies of peptide synthesis and modification.
Biology: Investigated for its role in cellular signaling and protein interactions.
Medicine: Explored for its potential therapeutic effects, such as enhancing the flavor of medicinal foods.
Industry: Utilized in the food industry to enhance the flavor profile of various products
作用机制
Target of Action
The primary target of the tetrapeptide Val-Gly-Ser-Glu (also known as γ-Glu-Val-Gly or γ-EVG) is the calcium-sensing receptor (CaSR) . The CaSR is a G-protein-coupled receptor that plays a crucial role in maintaining calcium homeostasis in the body .
Mode of Action
Val-Gly-Ser-Glu acts as a potent agonist of the CaSR . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, Val-Gly-Ser-Glu binds to the CaSR and activates it, leading to a series of intracellular events .
Biochemical Pathways
The formation of Val-Gly-Ser-Glu involves several biochemical pathways. It is synthesized through a transpeptidation reaction catalyzed by the enzyme γ-glutamyltransferase (BoGGT) present in bovine milk . Two different biosynthetic pathways for this peptide have been identified . The first pathway involves the production of γ-Glu-Val (γ-EV) from glutamate and valine by the glutamate-cysteine ligase (GCL) Gsh1p or by the transfer of the γ-glutamyl group from glutathione (GSH) to valine by the γ-glutamyltransferase (GGT) Ecm38p or by the (Dug2p-Dug3p) 2 complex . In the next step, γ-EV is combined with glycine by the glutathione synthetase (GS) Gsh2p . The second pathway consists of the transfer of the γ-glutamyl residue from GSH to the dipeptide Val-Gly (VG) .
Pharmacokinetics
It’s known that the compound can be effectively imported from the medium .
Result of Action
Val-Gly-Ser-Glu has been found to enhance the sensory characteristics of various foods. It significantly enhances umami, mouthfulness, and the mouth coating in chicken consommé, and oiliness, umami, the thickness of taste in gravy, the middle and last meaty flavor, and pepper flavor in hamburger steak . In reduced-fat foods, the addition of Val-Gly-Ser-Glu significantly enhances thickness of taste, continuity, aftertaste, and oiliness .
Action Environment
The action of Val-Gly-Ser-Glu can be influenced by environmental factors. For instance, the presence of sodium chloride (NaCl) can inhibit the transpeptidase activity of BoGGT, thereby affecting the synthesis of Val-Gly-Ser-Glu .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Val-gly-ser-glu typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the C-terminal amino acid (glutamic acid) to a solid resin. Each subsequent amino acid (serine, glycine, and valine) is then sequentially added to the growing peptide chain through a series of coupling and deprotection steps. The reaction conditions often involve the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds .
Industrial Production Methods
In an industrial setting, the production of Val-gly-ser-glu can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, allowing for the efficient and high-throughput production of peptides. The final product is typically purified using high-performance liquid chromatography (HPLC) to ensure high purity and quality .
化学反应分析
Types of Reactions
Val-gly-ser-glu can undergo various chemical reactions, including:
Oxidation: The serine residue can be oxidized to form a hydroxyl group.
Reduction: The peptide can be reduced to break disulfide bonds if present.
Substitution: Amino acid residues can be substituted with other amino acids to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Amino acid derivatives and coupling reagents like DCC and HOBt.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of serine can lead to the formation of a hydroxyl group, while substitution reactions can result in peptides with altered amino acid sequences .
相似化合物的比较
Similar Compounds
γ-Glutamyl-valyl-glycine: Another kokumi peptide known for its flavor-enhancing properties.
Glutathione (γ-glutamyl-cysteinyl-glycine): A tripeptide with antioxidant properties and a role in enhancing food flavors.
Uniqueness
Val-gly-ser-glu is unique in its specific combination of amino acids, which contributes to its distinct flavor-enhancing properties. Compared to other kokumi peptides, it has a unique ability to enhance the richness and mouthfulness of foods without imparting a taste of its own .
属性
IUPAC Name |
2-[[2-[[2-[(2-amino-3-methylbutanoyl)amino]acetyl]amino]-3-hydroxypropanoyl]amino]pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N4O8/c1-7(2)12(16)14(25)17-5-10(21)18-9(6-20)13(24)19-8(15(26)27)3-4-11(22)23/h7-9,12,20H,3-6,16H2,1-2H3,(H,17,25)(H,18,21)(H,19,24)(H,22,23)(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDZIGQIDPXKMBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NCC(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N4O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40319789 | |
| Record name | VGSG | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40319789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61756-22-7 | |
| Record name | NSC350591 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=350591 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | VGSG | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40319789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


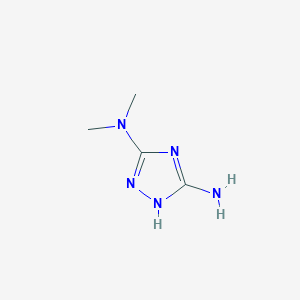

![2-[4-(Fluorosulfonyl)phenyl]acetic acid](/img/structure/B1330536.png)
![2-Bromo-N-{4-[(methylanilino)sulfonyl]-phenyl}acetamide](/img/structure/B1330538.png)


![2,4(1H,3H)-Pyrimidinedione, 6-[(4-fluorophenyl)methyl]-](/img/structure/B1330541.png)
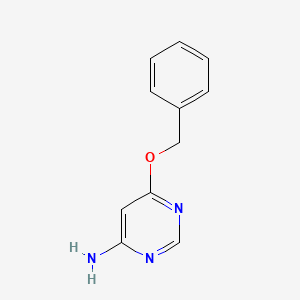
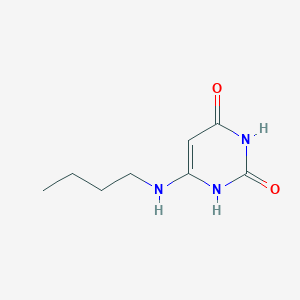
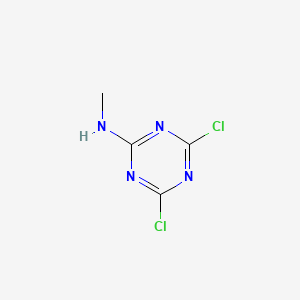
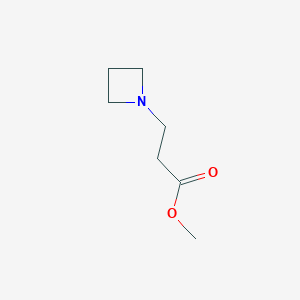
![4-methyl-N,N-bis(2-{[(4-methylphenyl)sulfonyl]amino}ethyl)benzenesulfonamide](/img/structure/B1330554.png)
